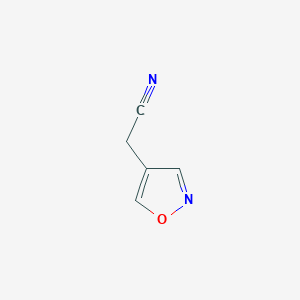![molecular formula C5H9ClN2O2 B3372354 Acetamide, 2-[(chloroacetyl)amino]-N-methyl- CAS No. 88866-74-4](/img/structure/B3372354.png)
Acetamide, 2-[(chloroacetyl)amino]-N-methyl-
Overview
Description
Acetamide, 2-[(chloroacetyl)amino]-N-methyl- is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a chloroacetyl group attached to an acetamide moiety, with an additional N-methyl substitution. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- typically involves the reaction of N-methylacetamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
N-methylacetamide+chloroacetyl chloride→Acetamide, 2-[(chloroacetyl)amino]-N-methyl-+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solvents such as dichloromethane or toluene can enhance the solubility of reactants and products, facilitating the reaction process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(chloroacetyl)amino]-N-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze the reactions.
Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine can yield a new amide derivative, while hydrolysis can produce a carboxylic acid.
Scientific Research Applications
Acetamide, 2-[(chloroacetyl)amino]-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which Acetamide, 2-[(chloroacetyl)amino]-N-methyl- exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloroacetyl group is highly reactive and can form stable adducts with amino acids, proteins, and other biomolecules. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein function.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(chloroacetyl)-: Similar in structure but lacks the N-methyl substitution.
Chloroacetamide: Contains a chloroacetyl group but lacks the additional acetamide moiety.
N-Methylacetamide: Lacks the chloroacetyl group but shares the N-methyl substitution.
Uniqueness
Acetamide, 2-[(chloroacetyl)amino]-N-methyl- is unique due to the presence of both the chloroacetyl and N-methyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and biochemical research, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-7-5(10)3-8-4(9)2-6/h2-3H2,1H3,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWQKPBFPCWESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429423 | |
| Record name | Acetamide, 2-[(chloroacetyl)amino]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88866-74-4 | |
| Record name | Acetamide, 2-[(chloroacetyl)amino]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid](/img/structure/B3372280.png)
![[4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B3372284.png)




![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)







